2'-Deoxy-N6-(2-hydroxyethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(2-Hydroxyethyl)-2’-deoxyadenosine is a modified nucleoside derived from adenosine. It is characterized by the presence of a hydroxyethyl group attached to the nitrogen at the sixth position of the adenine ring and the absence of a hydroxyl group at the 2’ position of the ribose sugar. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Hydroxyethyl)-2’-deoxyadenosine typically involves the modification of adenosine or its derivatives. One common approach is the alkylation of adenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N6 position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of N6-(2-Hydroxyethyl)-2’-deoxyadenosine can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the specific modification of adenosine to produce the desired compound. This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N6-(2-Hydroxyethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group or other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is used in studies of DNA and RNA modifications, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: N6-(2-Hydroxyethyl)-2’-deoxyadenosine has shown promise as an anti-inflammatory and anti-cancer agent.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N6-(2-Hydroxyethyl)-2’-deoxyadenosine involves its interaction with various molecular targets and pathways. It has been identified as a calcium antagonist, which means it can inhibit the influx of calcium ions into cells. This property is associated with its anti-inflammatory and anti-cancer activities. The compound also modulates signaling pathways such as the NF-kappaB pathway, which plays a crucial role in inflammation and cancer progression .
Comparison with Similar Compounds
N6-(2-Hydroxyethyl)-2’-deoxyadenosine can be compared with other modified nucleosides, such as:
Adenosine: The parent compound from which N6-(2-Hydroxyethyl)-2’-deoxyadenosine is derived. Adenosine itself has various biological activities, including vasodilation and anti-inflammatory effects.
Cordycepin (3’-deoxyadenosine): Another modified nucleoside with anti-cancer and anti-inflammatory properties. Unlike N6-(2-Hydroxyethyl)-2’-deoxyadenosine, cordycepin lacks a hydroxyl group at the 3’ position of the ribose sugar.
N6-Methyladenosine: A methylated form of adenosine that plays a role in RNA modification and regulation of gene expression.
N6-(2-Hydroxyethyl)-2’-deoxyadenosine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C12H17N5O4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15) |
InChI Key |
KIAMDXBTZWMIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.